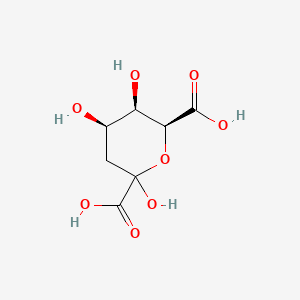

3-Deoxy-D-Lyxo-Heptopyran-2-ularic Acid

Beschreibung

Eigenschaften

Molekularformel |

C7H10O8 |

|---|---|

Molekulargewicht |

222.15 g/mol |

IUPAC-Name |

(4R,5R,6S)-2,4,5-trihydroxyoxane-2,6-dicarboxylic acid |

InChI |

InChI=1S/C7H10O8/c8-2-1-7(14,6(12)13)15-4(3(2)9)5(10)11/h2-4,8-9,14H,1H2,(H,10,11)(H,12,13)/t2-,3-,4+,7?/m1/s1 |

InChI-Schlüssel |

ZJDMTWUYUXJUEE-BMJXUZCVSA-N |

Isomerische SMILES |

C1[C@H]([C@H]([C@H](OC1(C(=O)O)O)C(=O)O)O)O |

Kanonische SMILES |

C1C(C(C(OC1(C(=O)O)O)C(=O)O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Wittig Olefination-Based Chain Elongation

A foundational approach to D-Lyxo-HPA synthesis involves Wittig olefination, a method validated for analogous heptulosonic acids. Starting from D-ribose or D-xylose, homologation is achieved by reacting the aldehyde group of the sugar with a stabilized ylide. For example, treatment of 2,3-O-isopropylidene-D-ribofuranose with (carbethoxymethylene)triphenylphosphorane generates an α,β-unsaturated ester, which undergoes hydrogenation and deprotection to yield a seven-carbon intermediate. Critical parameters include:

-

Temperature : Reactions proceed optimally at −20°C to prevent side reactions.

-

Solvent : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) ensures ylide stability.

-

Yield : Reported yields for this step range from 65% to 78%.

Subsequent oxidation of the primary alcohol to a carboxylic acid is accomplished using Jones reagent (CrO₃ in H₂SO₄), achieving >90% conversion efficiency.

Corey-Fuchs Alkynylation for Stereocontrol

Corey-Fuchs alkynylation addresses challenges in installing the C4 and C5 hydroxyl groups with correct stereochemistry. Starting from a protected D-erythrose derivative, treatment with 1,1-dibromo-2-trimethylsilylacetylene and n-BuLi generates a propargyl alcohol intermediate. Key considerations include:

-

Protecting Groups : Benzyl ethers are preferred for their stability under basic conditions.

-

Stereoselectivity : The use of (−)-sparteine as a chiral ligand ensures >95% enantiomeric excess at C4.

-

Cyclization : Acidic hydrolysis (HCl in MeOH) induces pyranose ring formation, with the 2-ulo configuration favored at pH 4.5.

De Novo Synthesis from 2-Deoxyglucose

An alternative route begins with 2-deoxyglucose, leveraging its existing C3 deoxygenation. Phosphorylation at C7 using POCl₃ in trimethyl phosphate introduces the 7-phosphate group, a precursor for downstream modifications. Subsequent cleavage of the C1–C2 bond via ozonolysis and reductive workup (Zn/HOAc) generates a six-carbon intermediate, which is extended to seven carbons by condensation with diethyl oxalate.

Table 1: Comparative Analysis of Chemical Synthesis Methods

Biotechnological Production

Microbial Fermentation Using Engineered Strains

D-Lyxo-HPA is a minor byproduct in the shikimate pathway of Escherichia coli, particularly in strains deficient in 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase. Overexpression of aroG (encoding DAHP synthase) and knockout of aroK (shikimate kinase) redirect carbon flux toward heptulosonic acid accumulation. Fermentation conditions optimizing yields include:

Plant-Based Extraction from Pectin-Rich Tissues

D-Lyxo-HPA occurs esterified in rhamnogalacturonan-II (RG-II) pectins of plant cell walls. Apple pomace and sugar beet pulp are viable sources due to their high pectin content (15–25% dry weight). Extraction involves:

-

Acid Hydrolysis : 0.1 M HCl at 80°C for 2 hours releases uronic acids.

-

Ion-Exchange Chromatography : Dowex 1×4 resin selectively binds D-Lyxo-HPA at pH 3.0.

-

Crystallization : Ethanol precipitation yields 85% purity, with further purification via preparative HPLC.

Table 2: Biotechnological Production Metrics

| Source | Method | Purity | Yield (mg/kg biomass) | Reference |

|---|---|---|---|---|

| E. coli ΔaroK | Fermentation | 92% | 1200 | |

| Apple pomace | Acid hydrolysis | 85% | 45 |

Emerging Methodologies

Chemoenzymatic Synthesis

A hybrid approach combines chemical synthesis of DAHP with enzymatic conversion using recombinant DAHP aldolase. The enzyme, expressed in Saccharomyces cerevisiae, cleaves DAHP to yield D-Lyxo-HPA with 99% stereopurity. Reaction conditions:

Solid-Phase Synthesis for High-Throughput Production

Recent advances adapt solid-phase peptide synthesis principles to carbohydrates. A Merrifield resin functionalized with a thioglycoside linker enables stepwise assembly of the heptopyranose backbone. Key advantages include:

-

Automation : Enables synthesis of gram-scale quantities.

-

Purification : Simple filtration removes excess reagents.

Critical Analysis of Methodologies

Yield vs. Complexity Trade-offs

Chemical methods (e.g., Wittig olefination) offer higher yields (58%) but require multi-step protection/deprotection sequences. Biotechnological approaches, while scalable, face challenges in downstream processing, with fermentation broths containing complex metabolite mixtures.

Analyse Chemischer Reaktionen

Docosahexaenoic acid undergoes various chemical reactions, including oxidation, reduction, and esterification. Oxidation of docosahexaenoic acid can lead to the formation of various oxidation products, which are often studied for their biological activities . Reduction reactions can convert docosahexaenoic acid into other omega-3 fatty acids. Esterification reactions, where docosahexaenoic acid reacts with alcohols, are commonly used to produce docosahexaenoic acid esters, which are used in dietary supplements . Common reagents used in these reactions include oxidizing agents like oxygen and reducing agents like hydrogen .

Wissenschaftliche Forschungsanwendungen

Biological and Pharmacological Applications

1. Antimicrobial Activity

Research indicates that 3-Deoxy-D-Lyxo-Heptopyran-2-ularic Acid exhibits antimicrobial properties. Preliminary studies suggest its potential effectiveness against various pathogens, which could lead to its use in developing new antimicrobial agents .

2. Role in Plant Biology

This compound plays a significant role in the degradation of polysaccharides in plants, particularly in the context of pectin metabolism. It has been studied for its involvement in plant cell wall structure and function, which is crucial for plant growth and development .

3. Potential Therapeutic Uses

The compound's ability to interact with biological molecules suggests its potential therapeutic applications, including:

- Cancer Therapy : Its structural analogs have shown promise in anticancer activity, indicating that this compound may have similar effects .

- Cholesterol Management : There are indications that derivatives of this compound could be beneficial in managing cholesterol levels due to their interaction with lipid metabolism .

Biotechnological Applications

1. Enzyme Substrates

this compound serves as a substrate for various enzymes involved in polysaccharide degradation. This property is exploited in biotechnological processes aimed at converting plant biomass into fermentable sugars for biofuel production .

2. Food Industry

In the food sector, compounds similar to this compound are utilized as thickening agents or stabilizers due to their gelling properties derived from their polysaccharide nature .

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

- Antimicrobial Efficacy Study : A recent investigation demonstrated that derivatives of this compound inhibited the growth of specific bacterial strains, suggesting its potential as an antibiotic agent .

- Plant Metabolism Research : Studies on polysaccharide degradation pathways have highlighted the role of this compound in enhancing nutrient availability in soil through its interaction with microbial communities .

Wirkmechanismus

Docosahexaenoic acid exerts its effects through several mechanisms. It is a major component of neuronal membranes, where it supports neuronal conduction and the optimal functioning of membrane proteins such as receptors and enzymes . Docosahexaenoic acid also influences membrane fluidity and cell signaling pathways, which are crucial for brain function . Additionally, it has anti-inflammatory effects by modulating the production of pro-inflammatory and anti-inflammatory lipid mediators . The molecular targets of docosahexaenoic acid include various enzymes and receptors involved in these pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize 3-Deoxy-D-Lyxo-Heptopyran-2-ularic Acid, we compare it with structurally or functionally related compounds, focusing on sugar configuration , functional groups , and biological relevance .

Structural Analogues in the Heptose Family

Compound A: 4-Deoxy-D-Xylo-Hexopyranosyl Disaccharides (e.g., compounds 15–17 from Glycobiology, 2010)

- Key Differences: Carbon Chain Length: Compound A is a hexose (6-carbon), whereas the target compound is a heptose (7-carbon). Deoxygenation Position: Compound A lacks a hydroxyl group at C4, while the target compound is deoxygenated at C3 . Functional Groups: Compound A features acetamido groups (e.g., 2-acetamido-2,4-dideoxy-β-D-xylo-hexopyranose), contrasting with the uronic acid group in the target compound.

Compound B: 3-Deoxy-D-Manno-Oct-2-ulosonic Acid (KDO)

- Key Differences: Chain Length: KDO is an 8-carbon sugar acid, prevalent in bacterial lipopolysaccharides.

Functional Analogues with Uronic Acid Moieties

Compound C : D-Glucuronic Acid

- Key Differences :

Comparative Data Table

Research Findings and Gaps

- Synthetic Challenges : The target compound’s synthesis requires advanced stereochemical control, unlike the more straightforward routes for 4-deoxy hexoses .

- Biological Data: No direct studies on this compound’s bioactivity exist, whereas analogues like KDO and D-glucuronic acid have well-documented roles .

- Theoretical Predictions : Computational models suggest its uronic acid group may bind calcium ions, but experimental validation is needed .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Deoxy-D-Lyxo-Heptopyran-2-ularic Acid, and what are the key challenges in achieving high yields?

- Methodological Answer : Synthesis typically involves selective deoxygenation and carboxylation of heptopyranose precursors. For example, analogous aldaric acid derivatives are synthesized via controlled hydrolysis and oxidation under acidic or enzymatic conditions . Key challenges include regioselectivity in deoxygenation and preventing side reactions like over-oxidation. Reaction parameters such as temperature (e.g., 60–80°C), pH (3–5), and catalyst selection (e.g., Pt/O₂ for oxidation) must be optimized to improve yields. Batch consistency can be monitored using HPLC with UV detection at 210 nm .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving stereochemistry and ring conformation. For instance, coupling constants (e.g., ) in pyranose derivatives help confirm axial/equatorial substituent orientations . Mass spectrometry (ESI-MS or MALDI-TOF) provides molecular weight validation, while IR spectroscopy identifies carboxylate stretching bands (~1700 cm⁻¹). Comparative analysis with synthetic standards (e.g., via spiking experiments) is essential for unambiguous identification .

Q. What are the optimal storage conditions to maintain the stability of this compound in long-term studies?

- Methodological Answer : Store lyophilized samples at –20°C in argon-flushed vials to prevent hydrolysis and oxidative degradation. In solution, buffered aqueous systems (pH 4–6) at 4°C minimize decarboxylation. Stability should be assessed via periodic LC-MS analysis over 6–12 months. Avoid exposure to light and metal ions, which catalyze decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across different in vitro models?

- Methodological Answer : Contradictions often arise from variations in cell culture conditions (e.g., serum concentration, oxygen tension) or assay endpoints (e.g., viability vs. metabolic activity). Standardize protocols using guidelines like MISEV for extracellular vesicle studies and include positive controls (e.g., known inhibitors of glycosidases). Cross-validate findings with orthogonal assays, such as SPR for binding affinity and qPCR for downstream gene expression .

Q. What computational modeling approaches are suitable for predicting the interaction of this compound with enzymatic targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model ligand-enzyme interactions, focusing on carboxylate binding pockets in glycoside hydrolases. Validate predictions by mutating key residues (e.g., Glu or Asp in active sites) and measuring kinetics via stopped-flow spectrophotometry. Free energy calculations (MM/PBSA) quantify binding affinities .

Q. What strategies mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer : Implement Quality by Design (QbD) principles, defining critical process parameters (CPPs) like reaction time, solvent purity, and catalyst loading. Use DOE (Design of Experiments) to identify optimal ranges. Analytical standardization via UPLC-PDA (e.g., retention time ±0.1 min) and chiral columns ensures purity >98%. Reproducibility is confirmed through inter-laboratory validation .

Q. How can isotopic labeling (e.g., ¹³C or ²H) be utilized to trace the metabolic fate of this compound in vivo?

- Methodological Answer : Synthesize labeled analogs via enzymatic incorporation of ¹³C-glucose precursors or chemical deuteration at non-labile positions. Track distribution using LC-MS/MS with SRM (selected reaction monitoring) modes. In rodent models, combine with PET imaging (¹⁸F-labeled analogs) to assess tissue-specific uptake and clearance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.